molecular formula C19H18ClN3 B2567299 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline CAS No. 63615-66-7

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline

Cat. No.: B2567299
CAS No.: 63615-66-7
M. Wt: 323.82
InChI Key: YWWJFCDEPLSNQJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a piperidin-1-yl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-aminobenzonitrile.

    Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reaction: The 4-chloroaniline is then reacted with the quinazoline core in the presence of a suitable catalyst to introduce the 4-chlorophenyl group.

    Piperidinylation: Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising activity as a kinase inhibitor, making it a candidate for anticancer drug development.

    Materials Science: It has been explored for use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism underlies its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazoline: Similar structure but with a morpholine group instead of piperidine.

    4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)quinazoline: Contains a pyrrolidine group instead of piperidine.

    4-(4-Chlorophenyl)-2-(azepan-1-yl)quinazoline: Features an azepane group in place of piperidine.

Uniqueness

4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is unique due to the presence of the piperidin-1-yl group, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJFCDEPLSNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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